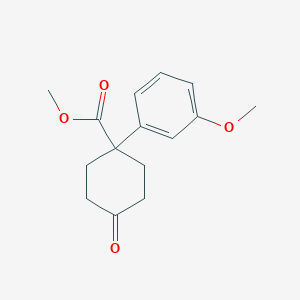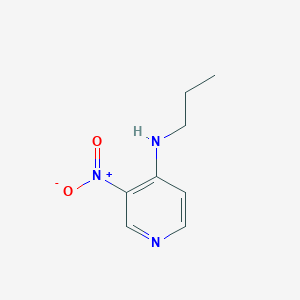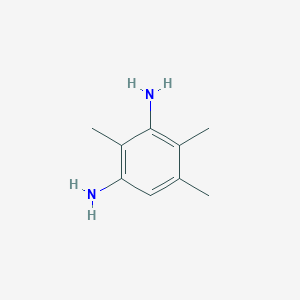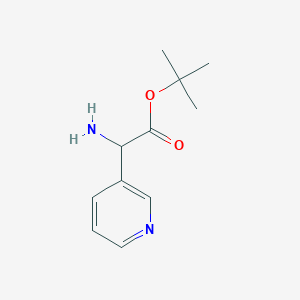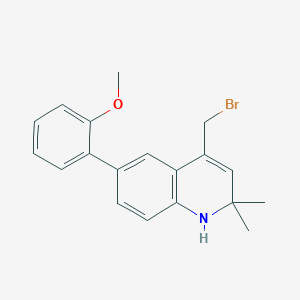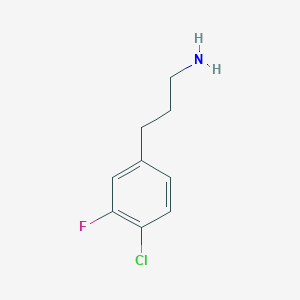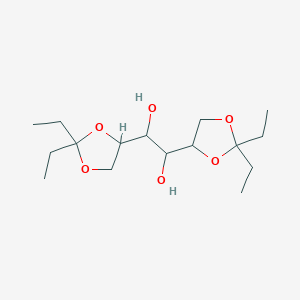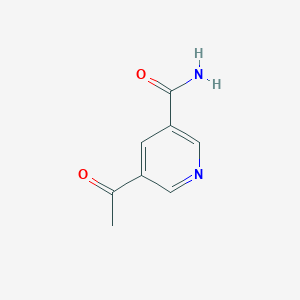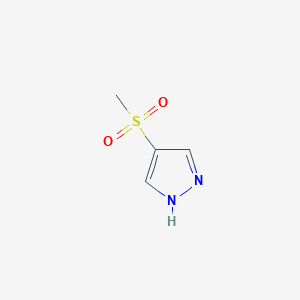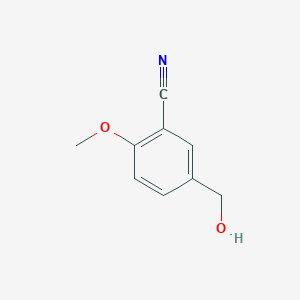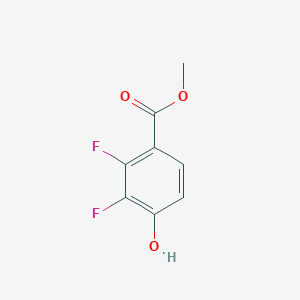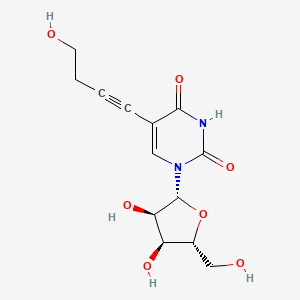
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against various viral infections, including HIV, influenza, and herpes. This compound is a ribo-nucleoside with the molecular formula C13H16N2O7 and a molecular weight of 312.28 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the coupling of uridine with a suitable alkyne derivative. One common method includes the use of a palladium-catalyzed coupling reaction between uridine and 4-hydroxybutyn-1-yl bromide under mild conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The production is carried out in cleanroom environments to ensure the quality and safety of the final product.
化学反应分析
Types of Reactions
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carbonyl compounds, alkenes, alkanes, and substituted uridine derivatives .
科学研究应用
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe for studying nucleic acid interactions and modifications.
Medicine: It is being investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
作用机制
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA . This inhibition results in the suppression of viral replication and the reduction of viral load in infected cells .
相似化合物的比较
Similar Compounds
5-Ethynyluridine: Another nucleoside analog with antiviral properties.
5-Iodouridine: Known for its antiviral and anticancer activities.
5-Fluorouridine: Used in cancer treatment due to its ability to inhibit thymidylate synthase.
Uniqueness
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(4-hydroxybut-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to effectively target and inhibit viral polymerases. Its hydroxyl and alkyne groups provide additional sites for chemical modification, making it a versatile compound for drug development.
属性
分子式 |
C13H16N2O7 |
|---|---|
分子量 |
312.27 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21)/t8-,9-,10-,12-/m1/s1 |
InChI 键 |
JOODRRAZXIYEBW-DNRKLUKYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#CCCO |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)
